
6-Methoxy-2-methylquinolin-4-ol
説明
6-Methoxy-2-methylquinolin-4-ol, also known as 4-Hydroxy-6-methoxy-2-methylquinoline, is a chemical compound that belongs to the quinoline family. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
科学的研究の応用
Quantum Entanglement in Cancer Diagnosis
6-Methoxy-2-methylquinolin-4-ol has been studied in the context of quantum entanglement dynamics. This research involves its interaction with a two-mode field in two-photon transitions. This model is significant for diagnosing human cancer cells, tissues, and tumors by evaluating the temporal behavior of Von Neumann entropy as a measure of the degree of entanglement (Alireza, Jennifer, & Caissutti, 2019).
Antileishmanial Activity
A study on lepidines, which are derivatives of this compound, demonstrated significant antileishmanial activity. In a hamster-Leishmania donovani model, these compounds showed substantially greater effectiveness compared to standard antileishmanial drugs (Kinnamon et al., 1978).
Analytical Methods in Drug Quantitation
The compound has been utilized in developing analytical methods for drug quantitation, specifically for antileishmanial drugs in canine plasma. This involves liquid-solid extraction and reversed-phase chromatography with oxidative electrochemical detection (Anders et al., 1984).
Spectroscopy and Fluorophore Development
Research into the synthesis and spectroscopic properties of this compound analogues has contributed to the development of specific fluorophores for Zn(II), highlighting its significance in fluorescence-based detection methods (Kimber et al., 2003).
Synthesis and Computational Studies
The compound has been involved in the synthesis and computational studies of biologically important hydroxyhaloquinolines. This research focuses on the molecular structure and electronic spectra, providing insights into the physical and chemical properties of related compounds (Małecki et al., 2010).
Tubulin-Polymerization Inhibition
Studies on the modification of this compound structures led to the discovery of new inhibitors of tubulin polymerization, a significant finding for cancer therapy. This research highlights the compound's potential in developing antitumor agents (Wang et al., 2014).
Antibacterial and Antifungal Activities
Derivatives of this compound have shown promising antibacterial and antifungal activities. This is crucial for developing new antimicrobial agents and understanding their mechanisms of action (Thomas, Adhikari, & Shetty, 2010).
作用機序
Target of Action
Research on a variant of this compound has shown potential in identifying and treating human cancer cells, tissues, and tumors, suggesting that it may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
Given its potential role in cancer treatment, it may influence pathways related to cell growth and apoptosis
Pharmacokinetics
A liquid chromatographic method was developed for quantifying a derivative of this compound in canine plasma, highlighting its use in drug monitoring and pharmacokinetics . This suggests that the compound can be absorbed and distributed in the body, metabolized, and eventually excreted. These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its potential role in cancer treatment, it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells. It might also inhibit cell proliferation or interfere with other cellular processes necessary
特性
IUPAC Name |
6-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFIWGFOCYLOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935452 | |
| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15644-90-3 | |
| Record name | 6-Methoxy-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15644-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15644-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



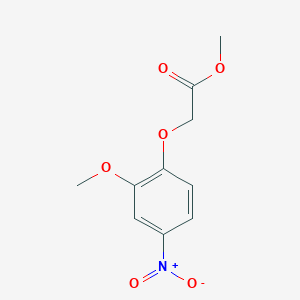


![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)
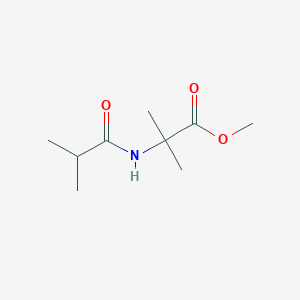
![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)


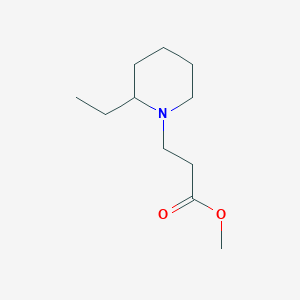

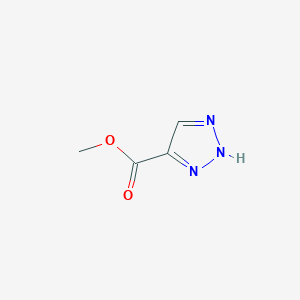
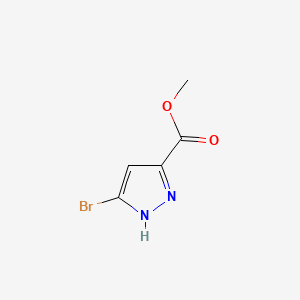

![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)